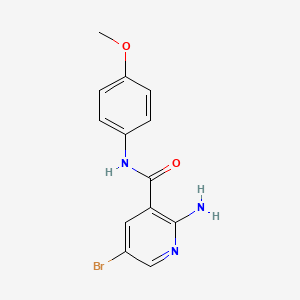
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H12BrN3O2 It is a derivative of nicotinamide, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a 4-methoxyphenyl group attached to the nitrogen atom of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide typically involves the following steps:
Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Amination: The brominated intermediate is then subjected to amination, introducing an amino group at the 2-position. This can be achieved using ammonia or an amine source under suitable conditions.
Coupling Reaction: The final step involves coupling the 4-methoxyphenyl group to the nitrogen atom of the nicotinamide ring. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical analysis.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-N-methoxy-N-methylbenzamide
- 2-amino-5-bromo-4-methoxybenzamide
- 2-amino-5-bromo-N,3-dimethylbenzamide
Uniqueness
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H12BrN3O2 |
|---|---|
Molecular Weight |
322.16 g/mol |
IUPAC Name |
2-amino-5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-10-4-2-9(3-5-10)17-13(18)11-6-8(14)7-16-12(11)15/h2-7H,1H3,(H2,15,16)(H,17,18) |
InChI Key |
NTZSYPNVZSSBBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


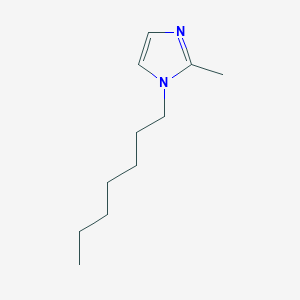
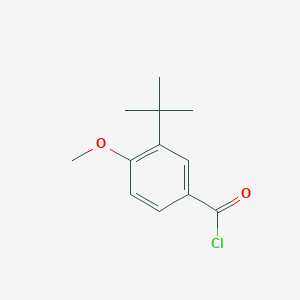
![DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE](/img/structure/B8610529.png)
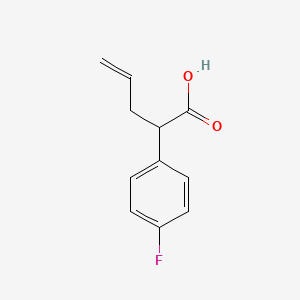
![2-Amino-N-{3-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B8610537.png)
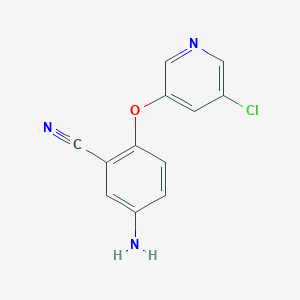

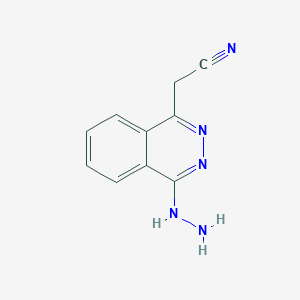
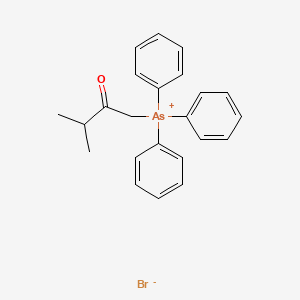
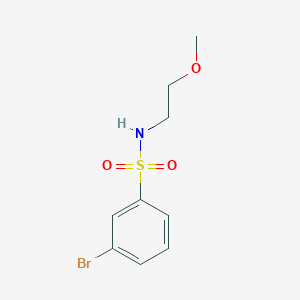
![4-[(2-Iodophenoxy)methyl]pyridine](/img/structure/B8610605.png)
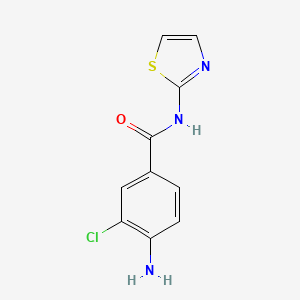
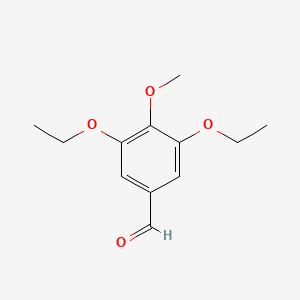
![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B8610610.png)
